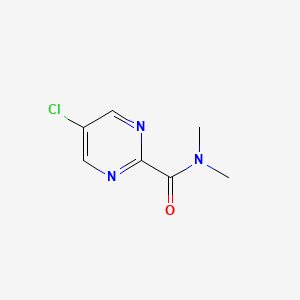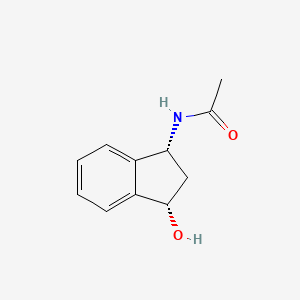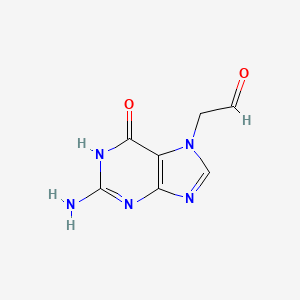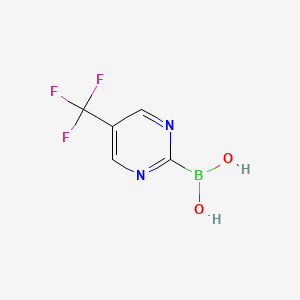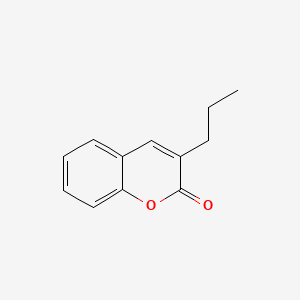
Coumarin, 3-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-propyl- is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their sweet aroma and are widely used in the fragrance industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of coumarin, 3-propyl- can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a catalyst such as sulfuric acid. For coumarin, 3-propyl-, a suitable phenol and a propyl-substituted β-ketoester would be used under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of coumarin derivatives often involves large-scale Pechmann condensation reactions. The reaction conditions are optimized for high yield and purity, using continuous flow reactors and efficient separation techniques to isolate the product .
Analyse Des Réactions Chimiques
Types of Reactions: Coumarin, 3-propyl- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydrocoumarins or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce halogenated or nitro groups .
Applications De Recherche Scientifique
Coumarin, 3-propyl- has various applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Coumarin derivatives are explored for their anticoagulant and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of coumarin, 3-propyl- involves its interaction with various molecular targets. It can inhibit enzymes such as cytochrome P450, affecting metabolic pathways. Its biological effects are mediated through interactions with cellular proteins and nucleic acids, leading to changes in cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Coumarin: The parent compound, known for its fragrance and biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Esculin: A coumarin derivative with anti-inflammatory properties.
Uniqueness: Coumarin, 3-propyl- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
66898-40-6 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
3-propylchromen-2-one |
InChI |
InChI=1S/C12H12O2/c1-2-5-10-8-9-6-3-4-7-11(9)14-12(10)13/h3-4,6-8H,2,5H2,1H3 |
Clé InChI |
OBYARYNRNPJPHW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=CC=CC=C2OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)

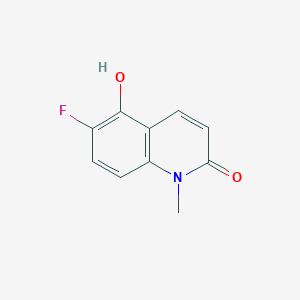
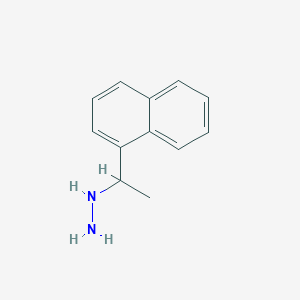

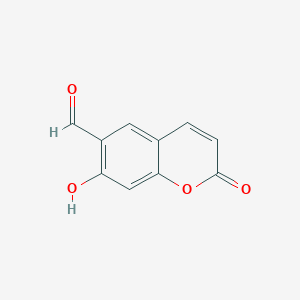


![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
